molecular formula C13H9N5S B2843741 9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione CAS No. 1255783-32-4

9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione

Cat. No. B2843741
M. Wt: 267.31
InChI Key: XBSYURAJKJUXOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the introduction of the triazole and pyrazine rings. The phenyl group and the thione group would likely be introduced in the final steps of the synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy and mass spectrometry would likely be used to confirm the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the thione group might be susceptible to reactions with nucleophiles, while the phenyl group might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures would likely make the compound relatively rigid, and the presence of a thione group could influence its reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be assessed through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses, for example in pharmaceutical applications .

properties

IUPAC Name

11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraene-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5S/c19-13-15-14-12-11-8-10(9-4-2-1-3-5-9)16-18(11)7-6-17(12)13/h1-8H,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSYURAJKJUXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN4C(=NNC4=S)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione

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